HJC0416

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

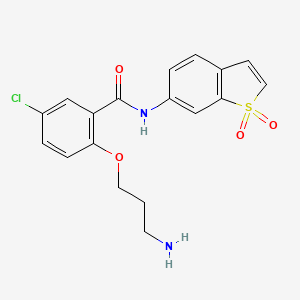

C18H17ClN2O4S |

|---|---|

Molekulargewicht |

392.9 g/mol |

IUPAC-Name |

2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)benzamide |

InChI |

InChI=1S/C18H17ClN2O4S/c19-13-3-5-16(25-8-1-7-20)15(10-13)18(22)21-14-4-2-12-6-9-26(23,24)17(12)11-14/h2-6,9-11H,1,7-8,20H2,(H,21,22) |

InChI-Schlüssel |

AUTAJMGNRLHARZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)OCCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

HJC0416: A Technical Deep Dive into its STAT3 Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

HJC0416 is a novel, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) that has demonstrated significant anti-cancer and anti-fibrotic properties in preclinical studies. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Dual Inhibition of STAT3 and NF-κB Pathways

This compound exerts its therapeutic effects primarily through the direct inhibition of the STAT3 signaling pathway. It effectively suppresses the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr-705), a key event for its activation, dimerization, and subsequent nuclear translocation.[1][2] By inhibiting STAT3 phosphorylation, this compound prevents its function as a transcription factor, leading to the downregulation of key downstream target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[1][3] Furthermore, this compound has been shown to reduce the total expression of the STAT3 protein.[3]

Molecular docking studies suggest that this compound likely binds to the SH2 domain of STAT3, a critical region for its dimerization and activation.[3][4] This interaction is facilitated by an O-alkylamino side chain, which has been identified as a crucial structural element for its biological activity.[3][5]

Intriguingly, this compound also demonstrates inhibitory effects on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of inflammation and cell survival.[1][6] This dual-inhibitory action on two critical oncogenic and pro-inflammatory pathways contributes to its robust anti-tumor and anti-fibrotic activities.[1][6]

Quantitative Biological Activity of this compound

The potency of this compound has been evaluated across various cancer cell lines and in in-vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer (ER-positive) | 1.76 |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.97 |

| AsPC-1 | Pancreatic Cancer | 0.04 |

| Panc-1 | Pancreatic Cancer | 1.88 |

Table 2: In Vivo Anti-tumor Efficacy of this compound

| Administration Route | Dosage | Tumor Growth Inhibition | Animal Model |

| Intraperitoneal (i.p.) | 10 mg/kg | 67% | MDA-MB-231 Xenograft |

| Oral (p.o.) | 100 mg/kg | 46% | MDA-MB-231 Xenograft |

Signaling Pathway and Inhibitory Mechanism

The following diagrams illustrate the STAT3 signaling pathway and the proposed mechanism of action for this compound.

Caption: STAT3 signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr-705.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231, LX-2, HSC-T6) are cultured to 70-80% confluency.[1][3] Cells are then treated with varying concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 12 or 24 hours).[1][2]

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr-705), total STAT3, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.

STAT3 Luciferase Reporter Assay

Objective: To measure the effect of this compound on STAT3-mediated gene transcription.

Methodology:

-

Cell Transfection: Cells (e.g., MDA-MB-231) are transiently co-transfected with a STAT3-responsive luciferase reporter plasmid (pSTAT3-Luc) and a control plasmid (e.g., Renilla luciferase) for normalization.[3][4]

-

Treatment: After 24 hours of transfection, the cells are treated with this compound (e.g., 5 µM) or a vehicle control for a specified period (e.g., 24 hours).[7]

-

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: The STAT3 promoter activity is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity. The results are expressed as relative luciferase units (RLU).[3]

Cell Viability Assay (Alamar Blue)

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-4,000 cells per well and allowed to attach overnight.[1]

-

Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 hours).[2]

-

Alamar Blue Addition: Alamar blue solution is added to each well at a final concentration of 10% and the plates are incubated for an additional 4 hours.[1]

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of 540 nm and 590 nm, respectively.[1]

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Yo-Pro-1 and Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

Cell Seeding and Treatment: Cells are seeded in 24-well plates and treated with this compound (e.g., 1 µM) for 24 hours.[1]

-

Staining: After treatment, cells are washed with PBS and incubated with Yo-Pro-1 (1 µM) and Propidium Iodide (PI) (1 µM) for 1 hour.[1]

-

Imaging: The uptake of Yo-Pro-1 (stains apoptotic cells with compromised plasma membranes) and PI (stains necrotic or late apoptotic cells) is visualized and captured using a confocal microscope.[1]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the mechanism of action of this compound.

Caption: A typical experimental workflow for this compound mechanism of action studies.

Conclusion

This compound is a potent and orally active STAT3 inhibitor with a well-defined mechanism of action.[2][7] Its ability to suppress STAT3 phosphorylation and nuclear translocation, coupled with its inhibitory effect on the NF-κB pathway, makes it a promising candidate for further development as a therapeutic agent for cancer and fibrotic diseases.[1][6] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on STAT3-targeted therapies.

References

- 1. This compound Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Potent Anticancer Agent this compound, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent anticancer agent this compound, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of HJC0416, a Potent STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HJC0416, a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the scientific background, experimental methodologies, and key data related to this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. Constitutive activation of STAT3 has been implicated in the development and progression of numerous human cancers, making it an attractive target for cancer therapy. This compound emerged from a lead optimization program aimed at developing orally bioavailable STAT3 inhibitors with improved potency and drug-like properties.

Initial inquiries regarding a potential role for this compound in targeting SENP1 (Sentrin-specific protease 1) or its involvement in the HIF-1α (Hypoxia-inducible factor 1-alpha) signaling pathway have been investigated. However, current scientific literature does not support a direct inhibitory role of this compound on SENP1 or a primary mechanism of action involving the HIF-1α pathway. The primary and well-documented molecular target of this compound is STAT3.

Discovery and Lead Optimization

This compound was developed through a rational drug design approach, building upon a previously identified lead compound. The discovery process focused on optimizing the lead structure to enhance its binding affinity to the SH2 domain of STAT3, a critical step for STAT3 dimerization and activation. Molecular docking studies guided the synthesis of a series of analogs, leading to the identification of this compound with a significantly improved anticancer profile.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. Below is a representative synthetic scheme based on reported literature.

Disclaimer: This is a generalized synthetic scheme. Researchers should consult the primary literature for detailed reaction conditions, purification methods, and characterization data.

Scheme 1: Generalized Synthesis of this compound

A detailed, step-by-step synthetic protocol is proprietary and subject to patent protection. Researchers are advised to consult the primary publication for the reported synthetic route and experimental details.

Biological Activity of this compound

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer (ER+) | 1.76 |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.97 |

| AsPC-1 | Pancreatic Cancer | 0.04 |

| Panc-1 | Pancreatic Cancer | 1.88 |

Table 1: In Vitro Antiproliferative Activity of this compound. Data compiled from publicly available sources.

In Vivo Antitumor Efficacy

The antitumor efficacy of this compound has been evaluated in a murine xenograft model using MDA-MB-231 triple-negative breast cancer cells.

| Administration Route | Dosage | Treatment Duration | Tumor Volume Reduction |

| Intraperitoneal (i.p.) | 10 mg/kg | 7 days | 67% |

| Oral (p.o.) | 100 mg/kg | 14 days | 46% |

Table 2: In Vivo Antitumor Efficacy of this compound in an MDA-MB-231 Xenograft Model. Data compiled from publicly available sources. Notably, no significant signs of toxicity were observed at the tested doses.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: STAT3 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

Objective: To assess the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Reaction buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add reaction buffer and the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Western Blot Analysis for Phospho-STAT3 (Tyr705)

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

This compound is a promising, orally bioavailable STAT3 inhibitor with potent anticancer activity demonstrated in both in vitro and in vivo models. This technical guide provides a comprehensive resource for researchers interested in the discovery, synthesis, and biological evaluation of this compound. The detailed protocols and summarized data serve as a foundation for further investigation into the therapeutic potential of this compound.

HJC0416: A Technical Guide on Oral Bioavailability and Pharmacokinetics for Drug Development Professionals

Disclaimer: As of November 2025, specific quantitative data on the oral bioavailability and pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of HJC0416 are not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the known mechanism of action of this compound and presents a generalized, yet detailed, experimental protocol for assessing the oral bioavailability and pharmacokinetics of a small molecule inhibitor like this compound, based on established methodologies in the field.

Executive Summary

This compound is a novel, orally bioavailable small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It has demonstrated potential as an anti-fibrotic and anti-inflammatory agent, primarily through its dual inhibition of both the STAT3 and NF-κB pathways. While preclinical studies have established its biological activity, detailed in vivo pharmacokinetic data remains proprietary or unpublished. This document serves as a technical resource for researchers and drug development professionals, outlining the known molecular mechanism of this compound and providing a robust, generalized framework for conducting the necessary pharmacokinetic studies to advance its clinical development.

Mechanism of Action: Dual Inhibition of STAT3 and NF-κB Signaling

This compound exerts its therapeutic effects by concurrently blocking two critical signaling cascades implicated in fibrosis and inflammation: the STAT3 and NF-κB pathways.

STAT3 Pathway Inhibition

This compound acts as a potent inhibitor of STAT3, a key transcription factor involved in cell proliferation, differentiation, and survival. It is understood to suppress the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation and subsequent dimerization. By preventing phosphorylation, this compound effectively blocks the nuclear translocation of STAT3, thereby inhibiting the transcription of its downstream target genes, such as c-myc and cyclin D1, which are crucial for cell cycle progression and proliferation.

NF-κB Pathway Inhibition

In addition to its effects on STAT3, this compound also demonstrates inhibitory activity on the NF-κB signaling pathway, a central regulator of inflammatory responses. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of pro-inflammatory genes such as IL-6 and TNF-α.

Quantitative Pharmacokinetic Data (Illustrative)

As specific data for this compound is not available, the following table presents a compilation of pharmacokinetic parameters for other orally administered STAT3 inhibitors to illustrate the expected data profile. This data is not representative of this compound.

| Parameter | UPCDC-10205 (4 mg/kg, PO, Mouse) | YY002 (10 mg/kg, PO, Mouse) | General Target Range for Oral Drugs |

| Cmax (ng/mL) | 35.0 | 4307.80 | Varies with potency |

| Tmax (h) | 0.5 | Not Reported | 1 - 4 |

| AUC (ng·h/mL) | ~53 (AUC0-t) | Not Reported | Dose-dependent |

| t½ (h) | 0.8 | 14.30 | > 8 for once-daily dosing |

| Oral Bioavailability (%) | 5.2 | Not Reported | > 30 |

Detailed Experimental Protocol for Oral Bioavailability and Pharmacokinetic Assessment

The following protocol outlines a standard approach for determining the oral bioavailability and pharmacokinetic profile of a novel small molecule inhibitor, such as this compound, in a preclinical rodent model.

Study Objective

To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of this compound following intravenous and oral administration in male Sprague-Dawley rats.

Materials and Methods

-

Test Article: this compound (purity >98%)

-

Vehicle: A suitable vehicle for both intravenous and oral administration (e.g., 10% DMSO, 40% PEG300, 50% saline for IV; 0.5% methylcellulose in water for oral).

-

Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals are to be fasted overnight prior to dosing.

-

Equipment: Dosing syringes and needles, gavage needles, blood collection tubes (containing anticoagulant, e.g., K2EDTA), centrifuge, -80°C freezer, analytical balance, LC-MS/MS system.

Experimental Design

-

Group Allocation:

-

Group 1 (Intravenous): n=3-5 rats, single IV bolus dose (e.g., 1-2 mg/kg).

-

Group 2 (Oral): n=3-5 rats, single oral gavage dose (e.g., 10-20 mg/kg).

-

-

Dosing:

-

IV dose to be administered via the tail vein.

-

Oral dose to be administered by gavage.

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) to be collected from the jugular or saphenous vein at the following time points:

-

IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

Oral Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Blood samples are to be immediately placed on ice and centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

-

Plasma samples are to be stored at -80°C until analysis.

-

Bioanalytical Method

-

Sample Preparation:

-

Protein precipitation of plasma samples using acetonitrile containing an internal standard.

-

Centrifugation to pellet precipitated proteins.

-

Supernatant is to be transferred for analysis.

-

-

LC-MS/MS Analysis:

-

A validated LC-MS/MS method for the quantification of this compound in plasma.

-

Establishment of a calibration curve with a defined lower limit of quantification (LLOQ).

-

Data Analysis

-

Pharmacokinetic parameters to be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

-

Parameters to be determined:

-

Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

Terminal elimination half-life (t½).

-

Clearance (CL) and Volume of distribution (Vd) for the IV group.

-

-

Oral Bioavailability (F%) Calculation:

-

F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

-

Conclusion

This compound presents a promising therapeutic profile through its dual inhibition of the STAT3 and NF-κB signaling pathways. While its designation as "orally bioavailable" is encouraging, the public dissemination of quantitative pharmacokinetic data is essential for its continued development and for attracting further research and investment. The experimental framework provided herein offers a standard and robust methodology for obtaining this critical data, which will be instrumental in guiding dose selection for future efficacy and toxicology studies, and ultimately, for its potential translation to the clinic. Researchers are encouraged to consult relevant institutional and regulatory guidelines when designing and executing such studies.

HJC0416: A Potent, Orally Bioavailable STAT3 Inhibitor for Therapeutic Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a multitude of human cancers and is a key mediator of tumor cell proliferation, survival, metastasis, and angiogenesis. Its critical role in oncogenesis has made it a prime target for cancer therapy. HJC0416 is a novel, potent, and orally bioavailable small molecule inhibitor of STAT3. This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental methodologies related to the evaluation of this compound as a STAT3-targeting therapeutic agent.

Introduction

The STAT3 signaling pathway is aberrantly activated in a wide array of human malignancies, including but not limited to breast, pancreatic, and liver cancers. This persistent activation drives the expression of a host of genes critical for tumor progression and survival, such as c-myc and cyclin D1. Consequently, the development of small molecule inhibitors that can effectively and safely abrogate STAT3 signaling is a significant focus in oncology drug discovery. This compound has emerged as a promising candidate, demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical models. This document serves as a technical resource for professionals in the field, summarizing the key findings and methodologies associated with the preclinical characterization of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the direct inhibition of the STAT3 signaling pathway. The core mechanism involves the following key events:

-

Inhibition of STAT3 Phosphorylation: this compound effectively inhibits the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr-705)[1][2]. This phosphorylation event is essential for the dimerization and subsequent nuclear translocation of STAT3.

-

Reduction of Total STAT3 Levels: Treatment with this compound has been shown to decrease the overall expression of the STAT3 protein in cancer cells[3].

-

Inhibition of STAT3 Nuclear Translocation: By preventing phosphorylation, this compound effectively blocks the translocation of STAT3 from the cytoplasm to the nucleus, thereby preventing its transcriptional activity[1].

-

Downregulation of STAT3 Target Genes: The inhibition of STAT3 activity by this compound leads to the reduced expression of downstream target genes that are crucial for cell cycle progression and survival, such as cyclin D1[2].

-

Induction of Apoptosis: this compound promotes programmed cell death, as evidenced by the increased expression of cleaved caspase-3[2].

-

Dual Inhibition of NF-κB Pathway: Notably, this compound has also been found to inhibit the NF-κB signaling pathway, another critical pro-survival pathway in cancer and inflammatory diseases[1]. This dual inhibitory action may contribute to its potent anti-cancer and anti-fibrotic effects[1].

The predicted binding mode of this compound suggests an interaction with the SH2 domain of STAT3, a region critical for its dimerization and activation[4].

Quantitative Data

The biological activity of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key data for easy comparison.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | 1.76 | [2] |

| MDA-MB-231 | Breast Cancer (TNBC) | 1.97 | [2] |

| AsPC-1 | Pancreatic Cancer | 0.04 | [2] |

| Panc-1 | Pancreatic Cancer | 1.88 | [2] |

| LX-2 | Hepatic Stellate Cells | N/A | [1] |

| HSC-T6 | Hepatic Stellate Cells | N/A | [1] |

TNBC: Triple-Negative Breast Cancer

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Administration Route | Dosage | Tumor Growth Inhibition | Reference |

| MDA-MB-231 | Intraperitoneal (i.p.) | 10 mg/kg, daily for 7 days | 67% | [2] |

| MDA-MB-231 | Oral (p.o.) | 100 mg/kg, daily for 7 days | 46% | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are intended to serve as a guide for researchers seeking to replicate or build upon these findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, AsPC-1, Panc-1)

-

Complete growth medium (specific to each cell line)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 48 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression and phosphorylation of STAT3 and other target proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points (e.g., 0-10 µM for 12 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

STAT3-responsive luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with this compound or vehicle for an additional 12-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Studies

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional)

-

This compound formulation for i.p. or p.o. administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle daily via the desired route (i.p. or p.o.).

-

Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Visualizations

The following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and orally bioavailable small molecule inhibitor of the STAT3 signaling pathway. Its robust anti-proliferative and pro-apoptotic activities, coupled with its dual inhibition of the NF-κB pathway, make it a compelling candidate for further development as a cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and other STAT3 inhibitors in the quest for novel cancer treatments.

References

- 1. This compound Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Anticancer Agent this compound, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

HJC0416: A Potent, Orally Bioavailable STAT3 Inhibitor for Anticancer and Antifibrotic Applications

An In-depth Technical Guide on the Biological Activity of the Small Molecule HJC0416

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Developed through a fragment-based drug design approach, this compound has demonstrated significant potential as both an anticancer and antifibrotic agent.[4] Its primary mechanism of action involves the direct inhibition of STAT3, a key transcription factor implicated in numerous cellular processes such as proliferation, survival, differentiation, and angiogenesis. Dysregulation of the STAT3 signaling pathway is a hallmark of many human cancers and fibrotic diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the biological activity of this compound, including its effects on cellular signaling pathways, quantitative data from in vitro and in vivo studies, and detailed experimental protocols.

Core Mechanism of Action: STAT3 Inhibition

This compound exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. It has been shown to suppress the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Tyr705).[1] This phosphorylation event is essential for the dimerization, nuclear translocation, and subsequent DNA binding of STAT3 to promote the transcription of its target genes.

By inhibiting STAT3 phosphorylation, this compound effectively blocks these downstream events, leading to a reduction in the expression of STAT3-regulated genes.[4] These include key proteins involved in cell cycle progression and apoptosis, such as:

-

Cyclin D1: A crucial regulator of the cell cycle. This compound treatment leads to its downregulation.[1]

-

c-myc: A proto-oncogene that plays a central role in cell proliferation and apoptosis. Its expression is attenuated by this compound.[4]

-

Cleaved Caspase-3: A key executioner of apoptosis. This compound treatment results in its increased expression, indicating the induction of programmed cell death.[1]

In Vitro Biological Activities

Antiproliferative and Pro-Apoptotic Effects in Cancer Cells

This compound has demonstrated potent antiproliferative effects across a range of cancer cell lines, particularly in breast and pancreatic cancers.[1][3] It effectively inhibits cell growth and induces apoptosis, as evidenced by cellular morphological changes and the upregulation of apoptotic markers.[1]

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value |

| MCF-7 | Breast Cancer (ER-positive) | 1.76 µM |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.97 µM |

| AsPC-1 | Pancreatic Cancer | 40 nM |

| Panc-1 | Pancreatic Cancer | 1.88 µM |

Data sourced from MedChemExpress product information.[1][4]

Antifibrogenic Properties in Hepatic Stellate Cells

In the context of liver fibrosis, this compound has shown significant antifibrogenic properties. It inhibits the proliferation of activated hepatic stellate cells (HSCs), the primary effector cells in liver fibrosis.[4] Furthermore, this compound induces S-phase cell cycle arrest and apoptosis in these cells.[4] The molecule also attenuates the expression of the HSC activation marker, α-smooth muscle actin (α-SMA).[4]

In Vivo Efficacy

Animal studies have corroborated the in vitro findings, demonstrating the potent antitumor activity of this compound in a murine xenograft model of triple-negative breast cancer (MDA-MB-231).[4] Notably, this compound is orally bioavailable and exhibits significant tumor growth inhibition with no apparent signs of toxicity at effective doses.[1][4]

Table 2: In Vivo Antitumor Efficacy of this compound in MDA-MB-231 Xenograft Model

| Administration Route | Dosage | Treatment Duration | Tumor Volume Reduction |

| Intraperitoneal (i.p.) | 10 mg/kg/day | 7 days | 67% |

| Oral (p.o.) | 100 mg/kg/day | 14 days | 46% |

Data sourced from MedChemExpress product information.[1][4]

Signaling Pathways and Experimental Workflows

This compound Inhibition of the STAT3 Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits the canonical STAT3 signaling pathway.

Figure 1. Mechanism of this compound-mediated inhibition of the STAT3 signaling pathway.

General Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to evaluate the biological effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent Anticancer Agent this compound, an Orally Bioavailable Small Molecule Inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The Anti-Fibrogenic Effects of HJC0416 on Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic liver disease, marked by the progressive accumulation of extracellular matrix (ECM) proteins, leads to liver fibrosis and ultimately cirrhosis. A key cellular event in this pathology is the activation of hepatic stellate cells (HSCs). This document provides a comprehensive technical overview of the anti-fibrogenic effects of HJC0416, a novel small-molecule inhibitor, on liver cells. This compound has demonstrated significant potential in attenuating liver fibrosis by targeting critical signaling pathways involved in HSC activation and pro-inflammatory responses. This guide synthesizes the available quantitative data, details the experimental methodologies employed in its study, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action: Dual Inhibition of STAT3 and NF-κB Pathways

This compound exerts its anti-fibrogenic effects primarily through the dual inhibition of two critical signaling pathways: Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[1] Both pathways are pivotal in the activation of HSCs and the subsequent inflammatory processes that drive liver fibrosis.

This compound was initially designed as a STAT3 inhibitor.[1][2] It effectively decreases the phosphorylation of STAT3 at Tyrosine 705, a crucial step for its activation and nuclear translocation.[1][3] By inhibiting STAT3, this compound downregulates the expression of STAT3 target genes such as c-myc and cyclin D1, which are involved in cell proliferation and survival.[1]

Notably, this compound also demonstrates a unique capability among its class of inhibitors to suppress the NF-κB pathway.[1][2] It inhibits both the classic and alternative pathways of NF-κB activation.[1][2] Mechanistically, this compound prevents the phosphorylation and degradation of the inhibitory protein IκBα and hinders the nuclear translocation and DNA binding of the p65 subunit of NF-κB.[1][2] This dual inhibitory action on both STAT3 and NF-κB makes this compound a particularly potent agent against liver fibrosis, addressing both the fibrogenic and inflammatory components of the disease.

References

- 1. This compound Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on JQ1-Induced Apoptosis in Tumor Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No information could be found for a compound specifically named "HJC0416." This guide uses the well-researched bromodomain and extra-terminal (BET) inhibitor, JQ1, as a representative example to detail the induction of apoptosis in tumor models.

Executive Summary

JQ1 is a potent small-molecule inhibitor of the BET family of proteins, particularly BRD4.[1][2] By competitively binding to the acetyl-lysine binding pockets of bromodomains, JQ1 disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes such as c-Myc.[1][3] This action triggers cell cycle arrest and induces apoptosis in a variety of tumor models, including glioma, cholangiocarcinoma, and endometrial cancer.[4][5][6] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with JQ1-induced apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of JQ1 on Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| MCF7 | Luminal Breast Cancer | 0.49 µM | MTT | [7] |

| T47D | Luminal Breast Cancer | 0.28 µM | MTT | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | 165 nM | Flow Cytometry (Annexin-V) | [8] |

| OCI-AML3/FI | Acute Myeloid Leukemia | 188.4 nM | Flow Cytometry (Annexin-V) | [8] |

Table 2: Effect of JQ1 on Cell Cycle Distribution

| Cell Line | Cancer Type | JQ1 Concentration | Duration (h) | % Cells in G1 Phase (Control) | % Cells in G1 Phase (JQ1) | Reference |

| CSC2078 | Glioma Stem Cell | Not Specified | 24 | Not Specified | Significantly Increased | [4][9] |

| TS543 | Glioma Stem Cell | Not Specified | 24 | Not Specified | Significantly Increased | [4][9] |

| Ishikawa | Endometrial Cancer | 100 nM | Not Specified | 47.03 ± 2.06 | 62.96 ± 2.70 | [6] |

Table 3: JQ1-Induced Apoptosis Rates

| Cell Line | Cancer Type | JQ1 Concentration | Duration (h) | % Apoptotic Cells (Control) | % Apoptotic Cells (JQ1) | Reference |

| CSC2078 | Glioma Stem Cell | Not Specified | 24 | Not Specified | Significantly Increased | [4][9] |

| TS543 | Glioma Stem Cell | Not Specified | 24 | Not Specified | Significantly Increased | [4][9] |

| SW480 | Colon Cancer | Not Specified | Not Specified | 7.02% (DMSO) | 43.9% | [10] |

| MV-4-11 | Myeloid Leukemia | High | Not Specified | Not Specified | Significantly Increased | [11] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on methodologies described for assessing the effect of JQ1 on luminal breast cancer cell lines.[7][12]

-

Cell Seeding: Seed cancer cells (e.g., MCF7, T47D) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

-

JQ1 Treatment: Treat the cells with varying concentrations of JQ1 (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of JQ1.

Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)

This protocol is adapted from studies on JQ1's effect on leukemia and colon cancer cells.[8][10]

-

Cell Treatment: Culture cells (e.g., SW480, OCI-AML3) and treat with the desired concentration of JQ1 or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Quantification: Quantify the percentage of apoptotic cells in the control and JQ1-treated samples.

Western Blotting

This protocol is a generalized procedure based on the analysis of protein expression changes in various cancer cells treated with JQ1.[4][6][7]

-

Protein Extraction: Treat cells with JQ1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Bcl-2, Bax, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

JQ1-Induced Apoptosis Signaling Pathway

JQ1 exerts its pro-apoptotic effects primarily by inhibiting BRD4, which leads to the downregulation of c-Myc.[3] This, in turn, affects downstream signaling pathways, notably the VEGF/PI3K/AKT pathway in glioma stem cells.[4][13] The inhibition of AKT, a key survival kinase, leads to the modulation of Bcl-2 family proteins, ultimately triggering the intrinsic apoptotic cascade.

Caption: JQ1-induced apoptosis signaling cascade.

Experimental Workflow for Apoptosis Assessment

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of a compound like JQ1 in a cancer cell line.

Caption: Workflow for apoptosis assessment.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JQ1 induces DNA damage and apoptosis, and inhibits tumor growth in a patient-derived xenograft model of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HJC0416 in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

HJC0416 is a novel, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown anti-fibrogenic properties in hepatic stellate cells (HSCs).[1][2] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cell viability, protein expression, cell cycle, and apoptosis.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. It suppresses the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is a critical step for its activation.[1][2] This inhibition prevents the nuclear translocation of pSTAT3 and subsequently downregulates the transcription of STAT3 target genes, including Cyclin D1 and c-myc, which are involved in cell proliferation and survival.[2] Additionally, this compound has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory and anti-fibrogenic effects.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the STAT3 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.

Table 1: Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| LX-2 | Human Hepatic Stellate Cell | 0.43 | [1] |

| MCF-7 | Human Breast Cancer | 1.76 | |

| MDA-MB-231 | Human Breast Cancer | 1.97 | |

| AsPC-1 | Human Pancreatic Cancer | 0.04 | |

| Panc-1 | Human Pancreatic Cancer | 1.88 |

Table 2: Effect of this compound on STAT3 Phosphorylation and Nuclear Translocation

| Cell Line | Treatment | Effect on pSTAT3 (Tyr705) | Effect on Nuclear STAT3 | Reference |

| LX-2 | Dose-dependent this compound | Up to 20-fold decrease | 2-fold decrease | [1] |

| HSC-T6 | Dose-dependent this compound | Up to 20-fold decrease | Up to 20-fold decrease | [1] |

| MDA-MB-231 | 0, 1, 5, 10 µM this compound (12h) | Suppressed expression | Not specified |

Table 3: Effect of this compound on Gene and Protein Expression

| Cell Line | Target | Effect | Reference |

| LX-2 | Cyclin D1 | Decreased expression | [1] |

| LX-2 & HSC-T6 | Fibronectin & Collagen I | Significantly decreased expression | [1] |

| LX-2 | α-SMA & Laminin | Markedly decreased expression | [1] |

| MDA-MB-231 | Cyclin D1 | Decreased expression | |

| MDA-MB-231 | Cleaved Caspase-3 | Increased expression |

Experimental Protocols

Cell Culture

Human (LX-2) and rat (HSC-T6) hepatic stellate cell lines are commonly used to study the anti-fibrogenic effects of this compound.[1][2] Cancer cell lines such as MDA-MB-231 (breast), MCF-7 (breast), AsPC-1 (pancreatic), and Panc-1 (pancreatic) are used to evaluate its anti-cancer properties. Cells should be cultured in their recommended media and conditions. For LX-2 cells, RPMI 1640 medium supplemented with 10% fetal bovine serum is appropriate.[3]

Experimental Workflow Diagram

Caption: General workflow for in vitro experiments with this compound.

Cell Viability Assay (Alamar Blue)

This protocol is to determine the dose-dependent effect of this compound on cell proliferation.

Materials:

-

Cells of interest (e.g., LX-2, HSC-T6)

-

96-well plates

-

Complete culture medium

-

This compound

-

Alamar Blue reagent

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO).

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add Alamar Blue reagent (typically 10% of the well volume) to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the expression levels of total and phosphorylated proteins.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pSTAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-c-myc, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with different concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 12 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (YO-PRO-1 and Propidium Iodide Staining)

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Annexin V binding buffer

-

YO-PRO-1 iodide

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a desired duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add YO-PRO-1 and PI to the cell suspension.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be YO-PRO-1 positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution by flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PBS containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for pSTAT3 Nuclear Translocation

This protocol is for visualizing the subcellular localization of pSTAT3.

Materials:

-

Cells of interest grown on coverslips in 24-well plates

-

This compound

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-pSTAT3)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-pSTAT3 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Troubleshooting

-

Low cell viability in control wells: Check cell seeding density, media quality, and incubator conditions.

-

High background in Western blots: Optimize blocking conditions and antibody concentrations.

-

Poor separation of cell populations in flow cytometry: Ensure proper cell fixation and staining, and optimize cytometer settings.

-

Inconsistent results: Ensure accurate pipetting, consistent incubation times, and proper preparation of reagents.

Conclusion

This compound is a valuable tool for studying the role of the STAT3 signaling pathway in various cellular processes, including proliferation, apoptosis, and fibrosis. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

References

- 1. This compound Attenuates Fibrogenesis in Activated Hepatic Stellate Cells via STAT3 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatic stellate cells (HSC) cell line (LX-2) and Toll-like receptors – phenotypic/mRNA expression and in vitro functional studies [ceji.termedia.pl]

Application Notes and Protocols for HJC0416 in Mouse Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HJC0416 is a novel, orally bioavailable small-molecule inhibitor targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] Constitutive activation of these pathways is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, invasion, and immunosuppression. This compound and its analogs have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, positioning them as promising candidates for in vivo anti-cancer studies.[1][2][3]

These application notes provide a comprehensive guide for the utilization of this compound and its closely related analogs in preclinical mouse cancer models, with a focus on colorectal cancer xenografts. The protocols outlined below are based on established methodologies for similar STAT3 and NF-κB inhibitors and specific data available for this compound analogs.

Mechanism of Action

This compound exerts its anti-cancer effects by dual inhibition of the STAT3 and NF-κB signaling pathways.

-

STAT3 Inhibition: this compound and its analogs, such as compound 4D, are designed to inhibit the phosphorylation of STAT3.[1] This prevents the dimerization of STAT3, its translocation to the nucleus, and subsequent transcription of target genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1) and apoptosis resistance (e.g., Bcl-xL, Mcl-1).[4]

-

NF-κB Inhibition: this compound has been shown to inhibit the classic and alternative pathways of NF-κB activation.[1][2] It prevents the phosphorylation and degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and inhibiting the transcription of its target genes.[2]

The dual inhibition of these critical oncogenic pathways leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits both STAT3 and NF-κB pathways.

Data Presentation

In Vivo Efficacy of this compound Analogs and Other STAT3 Inhibitors

| Compound | Cancer Model | Cell Line | Mouse Strain | Dosage and Administration | Key Findings | Reference |

| 4D (this compound Analog) | Colorectal Cancer Xenograft | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Significantly reduced tumor volume with no drug toxicity. | [1][5] |

| Bruceantinol (BOL) | Colorectal Cancer Xenograft | HCT116 | Not Specified | 4 mg/kg | Significantly inhibited tumor growth. | [6] |

| TTI-101 | Colitis-Associated Colorectal Cancer | AOM/DSS induced | C57BL/6 | 50 mg/kg, oral gavage, daily for 28 days | Reduced adenoma numbers by 89%. | [7] |

| W2014-S | Non-Small Cell Lung Cancer Xenograft | A549 & PDX | Not Specified | 5 mg/kg or 15 mg/kg, intraperitoneal injection, daily for 21 days | Significantly inhibited tumor growth. | [8] |

| SD-36 | Leukemia Xenograft | MOLM-16 | Not Specified | 100 mg/kg | Achieved complete tumor regression. | [9] |

| BP-1-102 | Breast & Lung Cancer Xenografts | MDA-MB-231 & A549 | Not Specified | 3 mg/kg, oral gavage, daily | Inhibited tumor growth. | [10] |

Experimental Protocols

General Workflow for In Vivo Studies with this compound

Caption: Experimental workflow for this compound in vivo studies.

Protocol 1: Colorectal Cancer Xenograft Model

This protocol is based on established methods for creating HCT116 colorectal cancer xenografts and should be adapted for this compound based on the data from its analogs.[5][11][12]

1. Cell Culture and Preparation:

- Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., RPMI 1640 with 5% fetal bovine serum).[12]

- Harvest cells during the logarithmic growth phase.

- Resuspend viable cells at a concentration of 1 x 10⁷ cells per 100-200 µL of a sterile, serum-free medium or a mixture with Matrigel.[1][12]

2. Animal Model:

- Use immunodeficient mice (e.g., SCID or athymic nude mice), typically 6-8 weeks old.[1][12]

- Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

- Subcutaneously inject 1 x 10⁷ HCT116 cells in the right flank of each mouse.[1]

4. Tumor Growth Monitoring:

- Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.[1][5]

- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]

5. Randomization and Treatment:

- When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.[1]

- This compound Formulation: Prepare this compound for oral administration or intraperitoneal (IP) injection. The vehicle will depend on the solubility of the compound (e.g., DMSO, saline, or a mixture with Cremophor EL).

- Dosage and Administration (Suggested starting points based on analogs):

- Oral Gavage: Based on data for TTI-101 and BP-1-102, a starting dose could be in the range of 3-50 mg/kg, administered daily.[7][10]

- Intraperitoneal Injection: Based on data for W2014-S, a starting dose could be in the range of 5-15 mg/kg, administered daily.[8]

- The control group should receive the vehicle alone.

6. Efficacy Evaluation:

- Continue to measure tumor volume and body weight twice weekly.

- At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.

- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p-STAT3, Western blotting).

Protocol 2: Pharmacokinetic Studies (General Guidance)

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

1. Animal Model and Dosing:

- Use the same mouse strain as in the efficacy studies.

- Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or IV injection).

2. Sample Collection:

- Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

- Process blood to obtain plasma.

3. Bioanalysis:

- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and potentially in tumor tissue.

4. Data Analysis:

- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Concluding Remarks

This compound represents a promising therapeutic candidate for cancers with aberrant STAT3 and NF-κB signaling. The provided protocols offer a foundational framework for initiating in vivo studies. Researchers should optimize dosage, administration route, and treatment schedule for their specific cancer model and experimental goals. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for successful and ethical preclinical research.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. researchgate.net [researchgate.net]

- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Design, synthesis, and biological evaluation of naphthoylamide derivatives as inhibitors of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A novel STAT3 inhibitor W2014-S regresses human non-small cell lung cancer xenografts and sensitizes EGFR-TKI acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumen.luc.edu [lumen.luc.edu]

- 10. pnas.org [pnas.org]

- 11. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

Application Notes and Protocols for HJC0416 in Liver Fibrosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure.[1][2] A key event in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs), which are the primary source of ECM production.[1][2] HJC0416 is a novel, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Emerging research has highlighted its potential as an anti-fibrotic agent by not only targeting the STAT3 pathway but also the Nuclear Factor-kappa B (NF-κB) pathway, both of which are crucial in the activation of HSCs.[1][3] These application notes provide a comprehensive overview of the currently available data on this compound and detailed protocols for its use in in vitro liver fibrosis studies.

Mechanism of Action

This compound exerts its anti-fibrotic effects through the dual inhibition of the STAT3 and NF-κB signaling pathways in activated HSCs.[1][3]

STAT3 Inhibition:

-

This compound was initially designed as a STAT3 inhibitor.[3]

-

It decreases the phosphorylation of STAT3 at Tyrosine 705, a critical step for its activation.[3]

-

The compound impairs the nuclear translocation of phosphorylated STAT3, thereby preventing it from acting as a transcription factor.[4]

-

This leads to the downregulation of STAT3 target genes such as c-myc and cyclin D1, which are involved in cell proliferation and survival.[3][4]

NF-κB Inhibition:

-

This compound inhibits both the classical and alternative NF-κB activation pathways.[3]

-

It prevents the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, thus keeping NF-κB sequestered in the cytoplasm.[3]

-

The compound also inhibits the nuclear translocation and DNA binding of the p65 subunit of NF-κB.[3][5]

-

This results in the decreased expression of pro-inflammatory and pro-fibrotic cytokines such as IL-6, IL-1β, and ICAM-1.[3]

-

Recent studies suggest that the HSP90 chaperone protein may be a key intermediary in this compound's ability to inhibit NF-κB activity.[5]

The dual inhibition of these pathways leads to decreased HSC viability, induction of apoptosis, and cell cycle arrest at the S phase.[3] Furthermore, this compound significantly reduces the expression of key fibrotic markers, including α-smooth muscle actin (α-SMA), collagen I, fibronectin, and laminin.[1][3]

Signaling Pathway Diagram

Caption: this compound inhibits liver fibrosis by targeting both STAT3 and NF-κB pathways.

In Vitro Studies: Application Notes and Protocols

Cell Lines

The most commonly used cell lines for in vitro studies of this compound in liver fibrosis are:

-

LX-2: An immortalized human hepatic stellate cell line.[3]

-

HSC-T6: An immortalized rat hepatic stellate cell line.[3]

Data Presentation: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration/Dose | Incubation Time | Observed Effect | Reference |

| Cell Viability (IC50) | LX-2 | 0.43 µM | Not Specified | Dose-dependent decrease in cell viability. | [1] |

| HSC-T6 | Not Specified | Not Specified | Dose-dependent decrease in cell viability. | [3] | |

| Apoptosis | LX-2 | Not Specified | Not Specified | Increased apoptosis. | [3] |

| Cell Cycle | LX-2, HSC-T6 | Not Specified | Not Specified | Arrested at the S phase. | [3] |

| Protein Expression | |||||

| α-SMA | LX-2 | Dose-dependent | 48 and 72 hours | Markedly decreased expression. | [3] |

| Fibronectin | LX-2, HSC-T6 | Dose-dependent | 48 hours (LX-2) | Significantly decreased expression. | [3] |

| Collagen I | LX-2, HSC-T6 | Dose-dependent | Not Specified | Significantly decreased expression. | [3] |

| Laminin | LX-2 | Not Specified | 48 hours | Markedly decreased expression. | [3] |

| p-STAT3 (Tyr705) | LX-2, HSC-T6 | Dose-dependent | Not Specified | Up to 20-fold decrease in expression. | [3] |

| Nuclear STAT3 | LX-2, HSC-T6 | Not Specified | Not Specified | 2-fold (LX-2) to 20-fold (HSC-T6) decrease. | [3] |

| IL-6 (LPS-stimulated) | LX-2 | 1.0 µM (pretreatment) | 1 hour (pretreatment) | 10-fold decrease in secretion. | [3] |

| IL-1β (LPS-stimulated) | LX-2 | Not Specified | Not Specified | Decreased expression. | [3] |

| ICAM-1 (LPS-stimulated) | LX-2 | Not Specified | Not Specified | Decreased expression. | [3] |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Lines: LX-2 (human) and HSC-T6 (rat) hepatic stellate cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations.

-